Cas no 2098159-35-2 ((Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide)

(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide structure
2098159-35-2 structure
商品名:(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
CAS番号:2098159-35-2
MF:C10H19N3O2
メガワット:213.276762247086
CID:5040003

(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide 化学的及び物理的性質

名前と識別子

    • N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
    • (Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
    • インチ: 1S/C10H19N3O2/c11-9(12-15)5-13-4-8(6-14)10(7-13)2-1-3-10/h8,14-15H,1-7H2,(H2,11,12)
    • InChIKey: WMJKWXZJVPCKSZ-UHFFFAOYSA-N
    • ほほえんだ: OCC1CN(C/C(=N/O)/N)CC21CCC2

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • トポロジー分子極性表面積: 82.1
  • 疎水性パラメータ計算基準値(XlogP): 0

(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
Z313331-500mg
(Z)-N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2
500mg
$ 365.00 2022-06-02
Life Chemicals
F1907-8342-10g
(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8342-0.5g
(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2 95%+
0.5g
$627.0 2023-09-07
TRC
Z313331-100mg
(Z)-N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2
100mg
$ 95.00 2022-06-02
Life Chemicals
F1907-8342-1g
(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8342-0.25g
(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8342-5g
(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2 95%+
5g
$2167.0 2023-09-07
TRC
Z313331-1g
(Z)-N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2
1g
$ 570.00 2022-06-02
Life Chemicals
F1907-8342-2.5g
(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
2098159-35-2 95%+
2.5g
$1439.0 2023-09-07

(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide 関連文献

(Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamideに関する追加情報

Chemical Compound CAS No. 2098159-35-2: (Z)-N'-Hydroxy-2-(8-(Hydroxymethyl)-6-Azaspiro[3.4]octan-6-yl)Acetimidamide

The compound with CAS No. 2098159-35-2, known as (Z)-N'-hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of acetimidamides, which are known for their versatile applications in pharmacology and biochemistry. The structure of this compound is characterized by a spirocyclic system, specifically a 6-azaspiro[3.4]octane ring, which introduces unique steric and electronic properties that are critical for its biological activity.

The spirocyclic framework of this compound plays a pivotal role in its pharmacokinetic profile and interactions with biological targets. Recent studies have highlighted the importance of spirocyclic structures in enhancing drug bioavailability and reducing off-target effects. For instance, researchers have demonstrated that the presence of a hydroxymethyl group at the 8-position of the spirocycle significantly improves the compound's solubility and stability under physiological conditions. This modification also enhances its ability to penetrate cellular membranes, making it a promising candidate for targeted drug delivery systems.

The acetimidamide functional group in this compound is another key feature that contributes to its biological activity. Acetimidamides are known to exhibit potent anti-inflammatory and antioxidant properties, which are highly desirable in therapeutic agents for chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets, including enzymes involved in inflammation pathways. These studies suggest that the compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are central mediators of inflammatory responses.

One of the most intriguing aspects of this compound is its stereochemistry, particularly the (Z) configuration at the imidamide group. Stereoisomerism is a critical factor in determining the efficacy and safety of pharmaceutical compounds, as it can significantly influence their pharmacokinetics and pharmacodynamics. The (Z) configuration in this case ensures optimal alignment of functional groups for interaction with biological targets, thereby enhancing its therapeutic potential.

Recent research has also focused on the synthesis and optimization of this compound to improve its scalability for industrial production. Chemists have developed novel synthetic routes that utilize environmentally friendly reagents and conditions, aligning with current trends toward sustainable chemistry practices. For example, a recent study reported a one-pot synthesis method that employs catalytic asymmetric hydrogenation to achieve high enantiomeric excess of the desired product. This approach not only simplifies the synthesis process but also reduces waste generation, making it more eco-friendly.

In terms of applications, this compound has shown remarkable promise in preclinical models of inflammatory diseases and cancer. Preclinical studies have demonstrated its ability to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. Additionally, its anti-inflammatory properties make it a potential candidate for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Despite its immense potential, further research is required to fully elucidate its mechanism of action and safety profile in humans. Ongoing clinical trials are investigating its efficacy as an adjunct therapy for various oncological conditions, with early results showing encouraging signs of tumor regression without significant adverse effects.

In conclusion, CAS No. 2098159-35-2 represents a cutting-edge advancement in medicinal chemistry, offering new possibilities for treating complex diseases through its unique structural features and biological activity. As research continues to unfold, this compound has the potential to become a cornerstone in the development of next-generation therapeutic agents.

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